molecular formula C17H20N4O3S B4501052 N-(2-methoxyphenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide

N-(2-methoxyphenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide

Cat. No.: B4501052
M. Wt: 360.4 g/mol
InChI Key: FCRBEGXKIKWGNK-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide is a pyridazinone derivative characterized by a 2-methoxyphenyl acetamide group, a pyridazinone core, and a thiomorpholine substituent. The 2-methoxyphenyl group may enhance lipophilicity and influence receptor binding, while the thiomorpholine moiety could modulate solubility and metabolic stability .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-24-14-5-3-2-4-13(14)18-16(22)12-21-17(23)7-6-15(19-21)20-8-10-25-11-9-20/h2-7H,8-12H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCRBEGXKIKWGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)N3CCSCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxyphenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications, along with relevant case studies and research findings.

Chemical Structure

The compound can be structurally represented as follows:

N 2 methoxyphenyl 2 6 oxo 3 thiomorpholin 4 yl pyridazin 1 6H yl acetamide\text{N 2 methoxyphenyl 2 6 oxo 3 thiomorpholin 4 yl pyridazin 1 6H yl acetamide}

1. Antimicrobial Properties

Recent studies have indicated that derivatives of pyridazine, including compounds similar to this compound, exhibit significant antimicrobial activity. For instance, certain pyridazine derivatives have shown effectiveness against various bacterial strains with IC50 values in the low micromolar range, suggesting potential as antibacterial agents .

CompoundBacterial StrainIC50 (µM)
38aS. aureus1.4
38lE. coli0.2

2. Antitumor Activity

The compound's structural analogs have been evaluated for their antitumor properties, particularly against various cancer cell lines. For example, certain fused pyrimidine derivatives have demonstrated potent antiproliferative effects, indicating that similar structures could possess anticancer activity .

3. Inhibition of Myeloperoxidase (MPO)

A significant area of research focuses on the inhibition of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. Compounds structurally related to this compound have been identified as selective MPO inhibitors, which may offer therapeutic benefits in conditions like cardiovascular diseases and autoimmune disorders .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets, including enzymes and receptors involved in cellular signaling pathways.

Case Studies

Several preclinical studies have highlighted the efficacy of similar compounds in vivo:

  • MPO Inhibition in Cynomolgus Monkeys : A lead compound demonstrated robust MPO inhibition upon oral administration in lipopolysaccharide-treated cynomolgus monkeys, indicating its potential for therapeutic application in inflammatory diseases .
  • Antibacterial Efficacy : A study reported the antibacterial activity of a related compound against Gram-positive and Gram-negative bacteria, showcasing its potential as a new antibiotic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s uniqueness lies in its specific substitution pattern. Below is a comparative analysis with structurally related pyridazinone derivatives:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Molecular Weight (g/mol) Biological Activity Key Differences References
Target Compound : N-(2-methoxyphenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide 2-methoxyphenyl, pyridazinone, thiomorpholine ~375 (estimated) Hypothesized anti-inflammatory, enzyme inhibition Reference compound for comparison -
N-benzyl-N-methyl-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide Benzyl, methyl, thiomorpholine 362.4 Receptor interaction studies Benzyl group increases steric bulk; lacks methoxy’s electronic effects
N-[4-(benzyloxy)phenyl]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide Benzyloxy, thiophene 429.5 Antioxidant properties Thiophene substitution alters electronic profile vs. thiomorpholine
N-(3-chloro-4-methoxyphenyl)-2-{3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetamide Chloro, methoxy, methylsulfanyl 471.0 Anti-inflammatory (predicted) Methylsulfanyl enhances metabolic stability
2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide 4-methoxyphenyl, thiazole ~356.4 Antimicrobial activity Thiazole substitution vs. thiomorpholine; positional isomerism

Key Insights:

Substituent Effects: The 2-methoxyphenyl group in the target compound may improve binding affinity to aromatic receptor pockets compared to 4-methoxyphenyl analogs .

Biological Activity Trends :

  • Compounds with electron-withdrawing groups (e.g., chloro, nitro) often exhibit stronger antimicrobial activity, whereas methoxy and thiomorpholine groups correlate with anti-inflammatory or enzyme inhibitory effects .
  • Benzyl or indole substitutions (e.g., N-(1-methylindol-4-yl) derivatives) are linked to cytotoxicity in cancer cell lines, suggesting the target compound’s activity may diverge due to its 2-methoxyphenyl group .

Pharmacokinetic Considerations :

  • The methylsulfanyl group in ’s compound improves metabolic stability, a feature absent in the target compound, which may rely on thiomorpholine for similar effects .

Research Findings and Implications

  • Anti-inflammatory Potential: Structural analogs with methoxy groups (e.g., 4-methoxyphenyl derivatives) show COX-2 inhibition, suggesting the target compound may share this mechanism .
  • Synthetic Challenges: Thiomorpholine incorporation requires optimized coupling conditions to avoid side reactions, as noted in ’s synthesis of benzyl-substituted analogs .
  • Biological Testing Gaps : While cytotoxicity data exist for chlorophenyl and indole analogs , the target compound’s activity remains speculative and warrants in vitro assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyphenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide

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